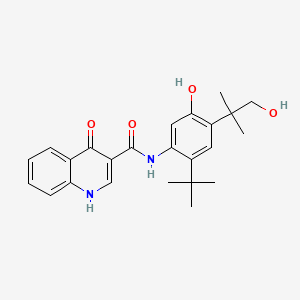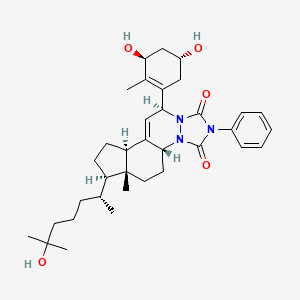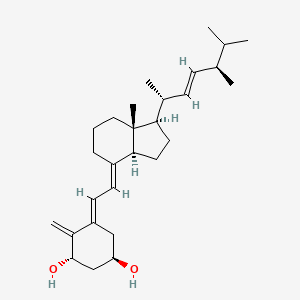
Ivabradine-d3 Hydrochloride
Descripción general
Descripción
Ivabradina (D3 Clorhidrato) es un derivado de Ivabradina, un medicamento utilizado principalmente para el manejo sintomático del dolor de pecho relacionado con el corazón y la insuficiencia cardíaca. Funciona como un inhibidor de la corriente del marcapasos (I_f), reduciendo la frecuencia cardíaca al inhibir selectivamente la corriente del marcapasos en el nodo sinusal . Este compuesto es particularmente beneficioso para los pacientes que no pueden tolerar los betabloqueantes o cuyas afecciones no se controlan completamente con ellos .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Esta inhibición interrumpe el flujo de corriente iónica I_f, prolongando la despolarización diastólica, ralentizando la frecuencia de disparo en el nodo sinusal y, en última instancia, reduciendo la frecuencia cardíaca . Los objetivos moleculares involucrados incluyen los canales HCN, que juegan un papel crucial en la regulación de la frecuencia cardíaca .
Safety and Hazards
When handling Ivabradine-d3 Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Ivabradine-d3 Hydrochloride interacts with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . It specifically inhibits these channels, which are responsible for the pacemaker current in the SAN cells . This interaction slows the diastolic depolarization slope of SAN cells, reducing the heart rate .
Cellular Effects
In terms of cellular effects, this compound has been shown to reduce myocardial oxygen demand, enhance diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . At the endothelial level, Ivabradine has been reported to decrease monocyte chemotactin protein-1 mRNA expression and exert a potent anti-oxidative effect through reduction of vascular NADPH oxidase activity .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the I f current in the SAN cells . Ivabradine specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement . This leads to a slowing of the heart rate through a reduction in the slope of the depolarization phase of the action potential .
Dosage Effects in Animal Models
In animal models, Ivabradine has demonstrated cardioprotective effects against myocardial infarction, mediated by a reduction in the levels of pro-inflammatory cytokines, enhanced autophagy, and inhibition of the PI3K/AKT/mTOR/p70S6K pathway
Metabolic Pathways
This compound is extensively metabolized by oxidation in the gut and liver by the cytochrome P450 3A4 enzyme . Its active metabolite, the N-desmethylated derivative, is also metabolized by CYP 3A4 .
Subcellular Localization
This compound, like Ivabradine, is likely to localize in the SAN cells where it exerts its effects
Métodos De Preparación
La síntesis de Ivabradina (D3 Clorhidrato) implica varios pasos, incluida la preparación de intermediarios y el producto final. La ruta sintética generalmente incluye:
Paso 1: Preparación del intermediario clave, 3-(3-{[((7S)-3,4-dimetoxi-bicyclo[4.2.0]octa-1,3,5-trien-7-il)metil]metilamino}propil)-7,8-dimetoxi-2,3,4,5-tetrahidro-1H-3-benzazepin-2-ona.
Paso 2: Conversión del intermediario a Ivabradina a través de una serie de reacciones químicas, incluida la metilación y la ciclización.
Los métodos de producción industrial a menudo implican optimizar estos pasos para garantizar un alto rendimiento y pureza. Se emplean técnicas como la cristalización y la cromatografía para purificar el producto final .
Análisis De Reacciones Químicas
Ivabradina (D3 Clorhidrato) se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como metanol, etanol y diclorometano, así como catalizadores como paladio sobre carbono. Los principales productos formados a partir de estas reacciones incluyen varios derivados de Ivabradina con grupos funcionales modificados .
Comparación Con Compuestos Similares
Ivabradina (D3 Clorhidrato) es única en comparación con otros agentes reductores de la frecuencia cardíaca debido a su inhibición selectiva de la corriente I_f sin afectar otros canales iónicos o receptores. Compuestos similares incluyen:
Betabloqueantes (por ejemplo, Atenolol, Metoprolol): Estos medicamentos reducen la frecuencia cardíaca al bloquear los receptores beta-adrenérgicos, pero pueden tener efectos inotrópicos negativos.
Bloqueadores de los canales de calcio (por ejemplo, Amlodipina, Verapamilo): Estos agentes reducen la frecuencia cardíaca al inhibir la entrada de calcio en las células cardíacas, pero pueden causar vasodilatación e hipotensión.
Otros bloqueadores del canal HCN (por ejemplo, Zatebradina): Estos compuestos también inhiben la corriente I_f, pero pueden tener perfiles farmacocinéticos y perfiles de efectos secundarios diferentes en comparación con Ivabradina.
Ivabradina (D3 Clorhidrato) destaca por su acción específica en la corriente I_f, lo que la convierte en una opción valiosa para los pacientes que no pueden tolerar otros medicamentos reductores de la frecuencia cardíaca .
Propiedades
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-AFMQDYKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675983 | |
| Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217809-61-4 | |
| Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)






